molecular formula C8H8BrClO3S B6162589 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride CAS No. 1493098-99-9

4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B6162589
CAS No.: 1493098-99-9
M. Wt: 299.6
InChI Key:
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Description

4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH₃OH) and a strong base like sodium hydride (NaH).

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine (Et₃N).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methoxybenzene-1-sulfonyl chloride
  • 4-bromo-5-methylbenzene-1-sulfonyl chloride
  • 2-methoxy-5-methylbenzene-1-sulfonyl chloride

Uniqueness

4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can lead to distinct electronic and steric effects, making this compound valuable for specific synthetic applications.

Properties

CAS No.

1493098-99-9

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.6

Purity

95

Origin of Product

United States

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